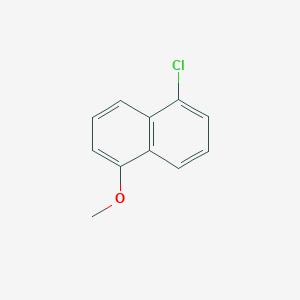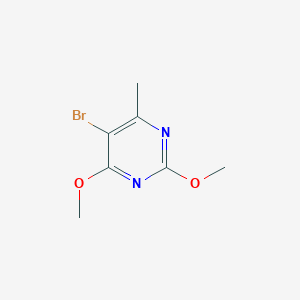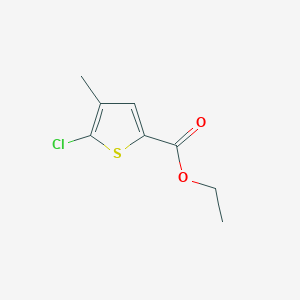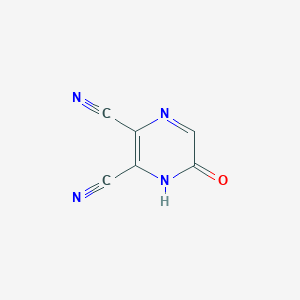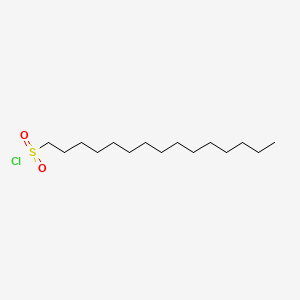
(2S,3R)-3-hydroxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-2-methyl-[R-(R, S)]-butanoic acid has been primarily detected in urine. Within the cell, 3-hydroxy-2-methyl-[R-(R, S)]-butanoic acid is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Wine and Alcoholic Beverages Analysis :
- (2S,3R)-3-hydroxy-2-methylbutanoic acid has been identified in wine and other alcoholic beverages. A method was developed for its quantitative determination, highlighting its potential sensory effects in these beverages. This compound, along with others, was found in varying concentrations in wines, beers, and unfermented grape derivatives, indicating its relevance in the aroma profile of these beverages (Gracia-Moreno et al., 2015).
Chemical Synthesis and Structural Analysis :
- The compound has been synthesized and analyzed for its structural characteristics. For instance, the X-ray structure determination of a derivative of this compound, important in medicinal chemistry, was conducted, providing insights into its stereochemistry (Nakamura et al., 1976).
- There's research focusing on the kinetics and mechanism of oxidation reactions involving this compound, contributing to the understanding of its chemical behavior (Signorella et al., 1992).
Biological and Enzymatic Studies :
- Studies have been conducted on the stereoselectivity and stereospecificity of enzymes acting on derivatives of this compound. This research is crucial in biochemistry for understanding enzyme-substrate interactions and the synthesis of biologically relevant molecules (Armstrong et al., 1977).
Sensory Evaluation in Food Products :
- Research into the sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a related compound, in wines has been performed. This includes quantitation of enantiomers and evaluating their impact on wine aroma, underlining the significance of this compound and its derivatives in food science (Gammacurta et al., 2018).
Materials Science and Polymer Research :
- The compound has been studied in the context of biodegradable polymers. For example, research into quaternary and binary blends of poly(2-hydroxybutanoic acid) and poly(2-hydroxy-3-methylbutanoic acid) explores its potential in creating materials with varying physical properties and biodegradability, significant in materials science and environmental technology (Tsuji & Tawara, 2015).
properties
CAS RN |
71526-30-2 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
VEXDRERIMPLZLU-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)C(=O)O |
SMILES |
CC(C(C)O)C(=O)O |
Canonical SMILES |
CC(C(C)O)C(=O)O |
Other CAS RN |
71526-30-2 66729-02-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)




